去乙烯环丙沙星-d4,盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

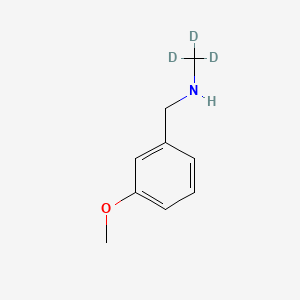

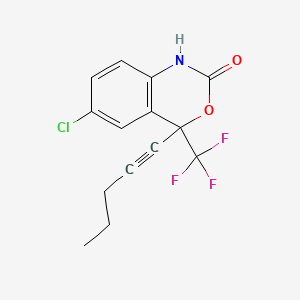

Desethylene Ciprofloxacin-d4, Hydrochloride is a deuterium labeled variant of Desethylene Ciprofloxacin Hydrochloride . It is a metabolite of Ciprofloxacin , which is a second-generation fluoroquinolone antibiotic used to treat various bacterial infections . The molecular formula is C15 H13 D4 ClFN3 O3 and the molecular weight is 345.79 .

Synthesis Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

The SMILES representation of Desethylene Ciprofloxacin-d4, Hydrochloride isO=C1C2=CC(F)=C(NC([2H])([2H])C([2H])([2H])N)C=C2N(C3CC3)C=C1C(O)=O.Cl [H] . The InChI representation is InChI=1S/C15H16FN3O3.ClH/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22;/h5-8,18H,1-4,17H2,(H,21,22),1H . Chemical Reactions Analysis

Desethylene Ciprofloxacin-d4, Hydrochloride is the deuterium labeled Desethylene Ciprofloxacin hydrochloride . The primary metabolites of Ciprofloxacin are oxociprofloxacin and sulociprofloxacin, which make up 3-8% of the total dose each . Ciprofloxacin is also converted to the minor metabolites desethylene ciprofloxacin and formylciprofloxacin .Physical and Chemical Properties Analysis

The molecular weight of Desethylene Ciprofloxacin-d4, Hydrochloride is 345.79 and the molecular formula is C15 H13 D4 ClFN3 O3 . The compound is intended for research use only .科学研究应用

去乙烯环丙沙星-d4,盐酸盐应用的全面分析

去乙烯环丙沙星-d4,盐酸盐是去乙烯环丙沙星的氘代类似物,而去乙烯环丙沙星本身是环丙沙星的主要代谢产物和降解产物。由于其稳定的同位素标记,该化合物被用于各种科学研究领域,这有助于在生物系统中准确量化和跟踪环丙沙星及其代谢产物。以下是其在不同科学研究领域中独特应用的详细分析。

环境毒理学: 去乙烯环丙沙星-d4,盐酸盐在环境毒理学中用于研究药物在废水处理过程中的降解途径 . 它的氘代标记允许与其他化合物区分,并有助于了解氟喹诺酮类抗生素的环境归宿。

药代动力学: 在药代动力学研究中,该化合物作为内标用于定量血浆或组织样本中的环丙沙星 . 氘原子确保来自内源性物质的干扰降到最低,从而提供更准确的药物浓度和分布测量。

药物代谢研究: 研究人员使用去乙烯环丙沙星-d4,盐酸盐来研究环丙沙星的代谢途径 . 通过比较标记的和未标记的代谢产物,科学家可以深入了解药物在体内的代谢和潜在相互作用。

高级氧化工艺: 该化合物在研究从水中去除污染物的先进氧化工艺 (AOPs) 的研究中起着至关重要的作用 . 它在各种氧化条件下的稳定性使其成为此类研究的理想候选者。

传染病研究: 在传染病领域,去乙烯环丙沙星-d4,盐酸盐用于跟踪基于环丙沙星的治疗的疗效和分布 . 它有助于开发针对细菌感染的新治疗策略。

食品安全分析: 这种标记的化合物在食品安全分析中也很重要,在食品安全分析中,它用于检测和定量食品产品中的抗生素残留 . 它的使用确保食品安全并符合健康法规。

化学稳定性测试: 去乙烯环丙沙星-d4,盐酸盐用于化学稳定性测试,以了解环丙沙星在各种储存条件下的降解过程 . 这对于确保药物的长期有效性至关重要。

中性粒细胞生物学: 最后,它在中性粒细胞生物学研究中起着重要作用,特别是在研究中性粒细胞病原体防御机制及其在炎症和 NET 相关病理中的作用方面 .

作用机制

Target of Action

Desethylene Ciprofloxacin-d4, Hydrochloride is the deuterium labeled Desethylene Ciprofloxacin hydrochloride . The primary target of Desethylene Ciprofloxacin, the parent compound of Desethylene Ciprofloxacin-d4, is bacterial DNA gyrase, a type II topoisomerase . This enzyme is essential for DNA replication, transcription, and repair in bacteria.

Mode of Action

Desethylene Ciprofloxacin-d4, Hydrochloride, like its parent compound, inhibits the DNA gyrase enzyme, preventing the supercoiling of bacterial DNA, which is a critical step in DNA replication . This inhibition leads to the cessation of DNA replication and ultimately bacterial cell death.

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication pathway in bacteria. Without the ability to supercoil their DNA, bacteria cannot replicate or transcribe their DNA, leading to the cessation of essential cellular processes and eventual cell death .

Pharmacokinetics

The pharmacokinetic properties of Desethylene Ciprofloxacin-d4, Hydrochloride are expected to be similar to those of its parent compound, Desethylene Ciprofloxacin. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The result of Desethylene Ciprofloxacin-d4, Hydrochloride’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the inhibition of the DNA gyrase enzyme, which prevents the supercoiling of bacterial DNA, a necessary step in DNA replication .

安全和危害

未来方向

Desethylene Ciprofloxacin-d4, Hydrochloride is primarily used in research, particularly in the drug development process . Its deuterium labeling makes it useful as a tracer for quantitation . Future research may continue to explore its potential impact on the pharmacokinetic and metabolic profiles of drugs .

属性

IUPAC Name |

7-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3.ClH/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22;/h5-8,18H,1-4,17H2,(H,21,22);1H/i3D2,4D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOFTUIHVVTJRI-URZLSVTISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-1H-imidazo[4,5-c]pyridine](/img/structure/B589790.png)

![Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B589796.png)

![(8S,13S,14S,17S)-13,17-Dimethyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B589800.png)

amino}ethan-1-ol](/img/structure/B589810.png)